molecular formula C11H14Cl2O2 B8031479 1,5-Dichloro-2-ethoxy-3-propoxybenzene

1,5-Dichloro-2-ethoxy-3-propoxybenzene

Cat. No.: B8031479
M. Wt: 249.13 g/mol
InChI Key: PAKJCLGXTRJILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2-ethoxy-3-propoxybenzene is an organic compound with the molecular formula C11H14Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethoxy group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-ethoxy-3-propoxybenzene typically involves substitution reactions between chlorinated alkanes and alcohols. One common method includes the reaction of 1,5-dichloro-2-nitrobenzene with ethyl alcohol and propyl alcohol under specific conditions to replace the nitro group with ethoxy and propoxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for yield and purity, often involving catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethoxy-3-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The ethoxy and propoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or sodium propoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation can produce corresponding aldehydes or carboxylic acids .

Scientific Research Applications

1,5-Dichloro-2-ethoxy-3-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethoxy-3-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-methoxy-3-propoxybenzene
  • 1,5-Dichloro-2-ethoxy-3-butoxybenzene
  • 1,5-Dichloro-2-ethoxy-3-isopropoxybenzene

Comparison

1,5-Dichloro-2-ethoxy-3-propoxybenzene is unique due to its specific combination of ethoxy and propoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,5-dichloro-2-ethoxy-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c1-3-5-15-10-7-8(12)6-9(13)11(10)14-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKJCLGXTRJILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.